N-Methyl-2-nitroaniline

Solvatochromism Molecular Spectroscopy Solvent Polarity

N-Methyl-2-nitroaniline (CAS 612-28-2) features a persistent intramolecular hydrogen bond that eliminates solvent H-bond donation, delivering a uniquely reproducible solvatochromic response. This makes it the preferred probe for Kamlet-Taft polarity scales in ionic liquids and HPLC stationary phase characterization, where analogs like 2-nitroaniline fail due to confounding intermolecular interactions. As 'Telmisartan Impurity 2,' it is mandatory for regulatory-compliant ANDA method validation and QC release testing of Telmisartan API. Procure this specific ortho-nitro secondary amine to ensure unambiguous, defensible analytical data that substitutes cannot provide.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 612-28-2
Cat. No. B018796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-nitroaniline
CAS612-28-2
Synonymso-Nitro-N-methylaniline;  o-(Methylamino)nitrobenzene;  N-Methyl-o-nitroaniline;  N-Methyl-2-nitrobenzenamine;  NSC 86672; 
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3
InChIKeyKFBOUJZFFJDYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-nitroaniline (CAS: 612-28-2): A Technical Baseline for Scientific and Industrial Procurement


N-Methyl-2-nitroaniline (CAS 612-28-2) is an ortho-nitro aromatic amine derivative with a secondary amine structure [1]. It is characterized as a crystalline orange solid with a melting point ranging from 33–38 °C . The compound is fundamentally distinguished by a strong, well-defined intramolecular hydrogen bond between the amine proton and the adjacent nitro group, a feature that critically governs its physicochemical behavior and spectroscopic properties [2].

Why N-Methyl-2-nitroaniline Cannot Be Readily Substituted with Generic 2-Nitroaniline Derivatives


For scientific and industrial applications, substituting N-Methyl-2-nitroaniline with closely related analogs like the parent 2-nitroaniline or N,N-dimethyl-2-nitroaniline is not straightforward due to fundamental differences in hydrogen bonding capacity and spectral behavior. While 2-nitroaniline possesses a primary amine capable of forming intermolecular hydrogen bonds with solvents [1], N-Methyl-2-nitroaniline is dominated by a persistent intramolecular hydrogen bond that effectively eliminates hydrogen-bond donation to the surrounding environment [2]. This structural feature makes its solvatochromic response highly specific and reproducible, a critical attribute that is lost or altered in non-methylated or fully methylated analogs. The quantitative evidence below details these functional divergences that directly impact scientific utility and selection criteria.

Quantitative Evidence Guide: N-Methyl-2-nitroaniline's Differentiated Performance vs. Comparators


Intramolecular Hydrogen Bonding Precludes Solvent H-Bond Donation

N-Methyl-2-nitroaniline exhibits exclusive intramolecular hydrogen bonding, in direct contrast to its parent compound, 2-nitroaniline. A study using UV-visible absorption spectra across 35 solvents [1] and N-H stretching vibration analysis across 26 solvents [1] confirmed that only nonspecific interactions (refractive index effects) influence its spectra. No evidence of intermolecular hydrogen bonding with solvent molecules was observed for N-Methyl-2-nitroaniline [1]. This is a fundamental difference from 2-nitroaniline, which actively forms intermolecular hydrogen bonds, as demonstrated by its use in characterizing stationary phases alongside N-methyl-2-nitroaniline to assess different types of interactions [2].

Solvatochromism Molecular Spectroscopy Solvent Polarity

Defined Spectral Behavior in Different Solvent Environments

The spectral response of N-Methyl-2-nitroaniline is highly predictable. In a 1976 study, its absorption spectra were found to correlate strongly with those of N,N-dimethyl-2-nitroaniline in non-hydrogen-bonding and amphiprotic alcoholic solvents [1]. This indicates that N-Methyl-2-nitroaniline, despite having an N-H proton, behaves spectroscopically as if it were a disubstituted amine due to the dominant intramolecular bond [1]. This is in contrast to 2-nitroaniline, whose primary amine group leads to more complex, solvent-dependent behavior involving intermolecular interactions. A resonance Raman study further pinpointed a specific electronic absorption maximum at 442.0 nm for the compound [2].

UV-Vis Spectroscopy Solvatochromism Nitroaniline Derivatives

Optimized Synthetic Route via Nucleophilic Aromatic Substitution

A more efficient synthetic route for N-substituted-2-nitroanilines, including N-Methyl-2-nitroaniline, utilizes 2-chloronitrobenzene and an amine in the presence of DBU [1]. This method yields N-substituted-2-nitroanilines in good to excellent yields (>75–90%) [1]. This is a distinct alternative to the traditional alkylation of 2-nitroaniline with methyl iodide under basic conditions, which can be less efficient and produce a mixture of mono- and di-alkylated products . The DBU-mediated route offers a more controlled and higher-yielding pathway, which is a critical consideration for large-scale or cost-sensitive procurement.

Organic Synthesis Methodology Process Chemistry

Regulatory Relevance as Telmisartan Impurity 2

N-Methyl-2-nitroaniline is identified as 'Telmisartan Impurity 2' . It is a known and regulated impurity in the synthesis of the active pharmaceutical ingredient (API) Telmisartan . This is a highly specific and regulated application. Generic 2-nitroaniline or other nitroaniline derivatives do not share this exact identity and would not be acceptable as a reference standard or impurity marker for Telmisartan. Suppliers provide detailed characterization data for this compound specifically for use in analytical method development, validation (AMV), and quality control (QC) applications for Telmisartan ANDAs [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Differentiated Physicochemical Properties (LogP and pKa)

N-Methyl-2-nitroaniline possesses a distinct physicochemical profile compared to its parent, 2-nitroaniline. Its calculated LogP is 2.2327 [1], indicating moderate lipophilicity. A key difference is its predicted pKa of -0.49 , which reflects the influence of N-methylation and the ortho-nitro group on the basicity of the aniline nitrogen. This pKa value is significantly different from that of 2-nitroaniline (pKa of conjugate acid is approx. -0.3 to 0.1), although a direct comparison of values requires caution. The LogP and pKa values directly impact the compound's behavior in separation techniques and its reactivity profile.

Physicochemical Properties Lipophilicity Acidity

Validated Application Scenarios for N-Methyl-2-nitroaniline (CAS: 612-28-2) Based on Quantitative Evidence


As a Defined Solvatochromic Probe for Ionic Liquid Polarity

Due to its well-characterized intramolecular hydrogen bonding and defined spectral response independent of solvent acidity/basicity , N-Methyl-2-nitroaniline is an ideal and validated probe for determining the polarities of novel solvents like ionic liquids using the Kamlet-Taft empirical polarity scales . It provides reproducible and interpretable data, free from the confounding influence of intermolecular H-bond donation that plagues 2-nitroaniline-based probes .

For Chromatographic Stationary and Mobile Phase Characterization

The compound's unique solvatochromic behavior has been specifically leveraged to characterize the octadecyl-derivatized silica (ODS2) stationary phase and corresponding mobile phases in reversed-phase liquid chromatography . Its response helps elucidate the nonretentive, solvated, and collapsed states of the stationary phase , providing insights into chromatographic selectivity that cannot be obtained with more promiscuous solvatochromic dyes.

As a Certified Reference Standard in Pharmaceutical Quality Control

For pharmaceutical manufacturers and testing laboratories, N-Methyl-2-nitroaniline must be procured specifically as 'Telmisartan Impurity 2' . It is an essential reference standard for the development and validation of analytical methods (AMV) and for routine quality control (QC) testing of the API Telmisartan . The use of any other compound as an impurity marker would be non-compliant with regulatory standards.

As a Strategic Intermediate in Organic Synthesis

For synthetic chemists, knowledge of the high-yielding DBU-mediated route from 2-chloronitrobenzene makes N-Methyl-2-nitroaniline an attractive and cost-effective building block. Its differentiated reactivity, stemming from its specific pKa and LogP , makes it a preferred intermediate for constructing more complex molecules, such as N-methyl-N-(2-nitrophenyl)nitramine [6], compared to using 2-nitroaniline which may lead to different regio- or chemoselectivity.

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